molecular formula C18 H24 O3 B164658 O-Methylpodocarpic acid CAS No. 10037-26-0

O-Methylpodocarpic acid

Cat. No.: B164658
CAS No.: 10037-26-0
M. Wt: 288.4 g/mol
InChI Key: WEGOBZDECLEAOK-JQHSSLGASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: O-Methylpodocarpic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, a Curtius reaction on the acid chloride followed by hydrolysis of the isocyanate with sulphuric acid .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 12-methoxy-16-norpodocarpa-8,11,13-trien-4-amine .

Mechanism of Action

The mechanism of action of O-Methylpodocarpic acid involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is known to affect human epithelial and fibroblast cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific cytotoxic effects and its role as an intermediate in the synthesis of various natural products. Its distinct chemical structure and reactivity make it valuable in both research and industrial applications .

Properties

IUPAC Name

(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOBZDECLEAOK-NXHRZFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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